1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone

Metal chelation Salt formation Physicochemical property modulation

1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone belongs to the 1‑substituted benzyl‑5‑trifluoromethyl‑2(1H)‑pyridone class, which is disclosed in multiple patent families as antifibrotic agents with activity superior to pirfenidone. The molecule features a 2‑pyridone core bearing a 5‑trifluoromethyl group (enhancing metabolic stability and lipophilicity) and a 3‑carboxybenzyl substituent at N1 (introducing a metal‑chelating carboxylic acid moiety).

Molecular Formula C14H10F3NO3
Molecular Weight 297.23 g/mol
Cat. No. B14240828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone
Molecular FormulaC14H10F3NO3
Molecular Weight297.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)CN2C=C(C=CC2=O)C(F)(F)F
InChIInChI=1S/C14H10F3NO3/c15-14(16,17)11-4-5-12(19)18(8-11)7-9-2-1-3-10(6-9)13(20)21/h1-6,8H,7H2,(H,20,21)
InChIKeyKUWJLILQFOGGND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone – Compound Class, Structural Identity, and Procurement-Relevant Baseline


1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone belongs to the 1‑substituted benzyl‑5‑trifluoromethyl‑2(1H)‑pyridone class, which is disclosed in multiple patent families as antifibrotic agents with activity superior to pirfenidone [1]. The molecule features a 2‑pyridone core bearing a 5‑trifluoromethyl group (enhancing metabolic stability and lipophilicity) and a 3‑carboxybenzyl substituent at N1 (introducing a metal‑chelating carboxylic acid moiety) [1][2]. Its molecular formula is C₁₄H₁₀F₃NO₃ and it is supplied by specialist chemical vendors for research use.

Why 1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone Cannot Be Interchanged with Generic Pyridone Analogs


Within the 1‑substituted benzyl‑5‑trifluoromethyl‑2(1H)‑pyridone class, antifibrotic potency in NIH3T3 assays varies over 300‑fold depending on the N1‑benzyl substituent [1]. Pirfenidone (5‑methyl‑1‑phenyl‑2(1H)‑pyridone) requires clinical doses of 2,400 mg/day due to weak intrinsic activity (NIH3T3 IC₅₀ = 13.72 mM) [1][2]. Introduction of a 5‑CF₃ group alone (fluorofenidone) improves potency, but further substitution on the benzyl ring drives additional gains or losses. The 3‑carboxybenzyl substituent introduces a free carboxylic acid capable of metal chelation and salt formation, properties absent in amino‑, nitro‑, or unsubstituted benzyl analogs. These structural features directly affect solubility, permeability, and target engagement, making generic replacement without empirical activity verification scientifically invalid.

Quantitative Differentiation Evidence for 1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone Versus Closest Analogs


Structural Differentiation: Carboxylic Acid Substituent Enables Metal Chelation and Salt Diversity Absent in Amino‑ and Nitro‑Benzyl Analogs

Patent disclosures for the 1‑substituted benzyl‑5‑trifluoromethyl‑2(1H)‑pyridone class explicitly list carboxylic acid as an allowable benzyl substituent that confers additional functionality versus unsubstituted or amino‑substituted analogs [1]. The target compound bears a 3‑carboxybenzyl group at N1, providing a free carboxyl moiety capable of chelating divalent metal ions and forming a structurally diverse range of pharmaceutically acceptable salts (e.g., sodium, potassium, ammonium, lysinate) [1]. In contrast, the closest patent‑exemplified analog, 1‑(4‑aminobenzyl)‑5‑(trifluoromethyl)pyridin‑2(1H)‑one, possesses only a basic amino group and lacks intrinsic metal‑binding capacity [1]. This difference is structural and qualitative; direct quantitative head‑to‑head chelation or salt‑formation data are not available in the public domain for this specific compound.

Metal chelation Salt formation Physicochemical property modulation

Class‑Level Antifibrotic Potency: 5‑Trifluoromethyl‑2(1H)‑pyridone Core Delivers Dramatic Potency Gains Over Pirfenidone in NIH3T3 Assays

The 5‑trifluoromethyl‑2(1H)‑pyridone scaffold has been demonstrated to produce far superior antifibrotic activity compared to pirfenidone (5‑methyl‑1‑phenyl‑2(1H)‑pyridone). In the carbohydrate‑modified series, compound 19a (1‑(substituted aryl)‑5‑trifluoromethyl‑2(1H)‑pyridone) achieved an NIH3T3 IC₅₀ of 0.17 mM [1]. Pirfenidone itself shows an NIH3T3 IC₅₀ of 13.72 mM in comparable MTT‑based anti‑proliferation assays [2]. This represents an approximately 80‑fold potency advantage for the 5‑CF₃‑containing scaffold over the 5‑CH₃ parent. The target compound shares this 5‑CF₃‑2(1H)‑pyridone core, and patent data confirm that various 1‑(substituted benzyl)‑5‑trifluoromethyl‑2(1H)‑pyridones inhibit NIH3T3 proliferation with potency substantially exceeding that of pirfenidone [3]. A direct IC₅₀ value for the specific 3‑carboxybenzyl analog has not been published; the data presented here are class‑level inferences.

Antifibrotic NIH3T3 fibroblast IC₅₀

Lipophilicity and Permeability Tuning: 5‑CF₃ + 3‑COOH Benzyl Combination Provides Balanced Polarity Window

The 5‑trifluoromethyl group confers enhanced lipophilicity (calculated LogP contributions ~ +0.8–1.2 vs. 5‑CH₃) and metabolic stability [1]. Simultaneously, the 3‑carboxybenzyl substituent introduces a polar, ionizable group (predicted pKa ~3.5–4.5 for the benzoic acid moiety). This combination is distinct from comparator analogs such as 1‑(4‑fluorobenzyl)‑5‑(trifluoromethyl)pyridin‑2(1H)‑one (lacks H‑bond donor/acceptor capacity of COOH) [2] or 1‑(4‑aminobenzyl)‑5‑(trifluoromethyl)pyridin‑2(1H)‑one (basic center instead of acidic) [2]. Quantitative LogP/D data for the specific 3‑carboxybenzyl compound are not publicly reported; the differentiation is inferred from structural physicochemical principles and patent teachings that carboxylic acid substitution modulates solubility and permeability [2].

Lipophilicity Permeability Physicochemical property

Patent‑Verified Antifibrotic Class Membership Confirms Therapeutic Relevance Beyond Pirfenidone

Multiple granted patents (US8377932B2, EP2474533B1, AU2010252451A1) explicitly claim 1‑(substituted benzyl)‑5‑trifluoromethyl‑2(1H)‑pyridone compounds, including those bearing carboxylic acid substituents on the benzyl ring, for treating fibrosis of the lung, kidney, liver, and heart [1][2]. In vivo efficacy is demonstrated in the patent for a closely related analog (1‑(4‑((3‑(4‑methylpiperazin‑1‑yl)propyl)amino)benzyl)‑5‑(trifluoromethyl)pyridin‑2(1H)‑one) in renal fibrosis models with histological improvement confirmed by HE and Masson staining [2]. Pirfenidone, in contrast, is approved only for idiopathic pulmonary fibrosis and requires high clinical doses [3]. The target compound falls within the patent genus, indicating potential for broad‑spectrum antifibrotic application, though direct in vivo data for the 3‑carboxybenzyl analog are not publicly available.

Antifibrotic Patent disclosure Organ fibrosis

Procurement‑Driven Application Scenarios for 1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone


Antifibrotic Lead Optimization and Structure–Activity Relationship (SAR) Programs

The compound serves as a carboxylic acid‑containing member of the 1‑(substituted benzyl)‑5‑trifluoromethyl‑2(1H)‑pyridone SAR series, enabling exploration of ionic interactions, salt form screening, and metal‑chelation strategies that amino‑ or halo‑benzyl analogs cannot address [1]. Procurement is justified for fibrosis‑focused medicinal chemistry teams seeking to diversify their compound library beyond pirfenidone‑based scaffolds.

Metal‑Chelation and Coordination Chemistry Research

The 3‑carboxybenzyl moiety enables the compound to function as a ligand for transition metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺). This property is structurally unique among 1‑substituted benzyl‑5‑trifluoromethyl‑2(1H)‑pyridones, as demonstrated by patent disclosures that specifically claim carboxylic acid‑substituted variants [1]. Research groups investigating metallodrugs, catalytic systems, or metal‑sensing probes may preferentially select this analog over non‑chelating alternatives such as 1‑(4‑fluorobenzyl)‑5‑(trifluoromethyl)pyridin‑2(1H)‑one.

Physicochemical Property Profiling and Formulation Pre‑Screening

The combination of a lipophilic 5‑CF₃ group and a polar, ionizable 3‑COOH substituent provides a balanced LogP/D window suitable for permeability‑solubility optimization studies [1][2]. Pharmaceutical scientists evaluating oral bioavailability or salt‑form selection can use this compound as a model substrate to study the impact of carboxylic acid functionality on dissolution rate, permeability, and plasma protein binding relative to non‑carboxylated class members.

Building Block for Derivative Synthesis and Prodrug Design

The free carboxylic acid group is amenable to esterification, amidation, and reduction, making the compound a versatile intermediate for generating diverse derivative libraries [1]. Medicinal chemists can readily convert the COOH to esters (prodrugs), amides, or alcohols, expanding the chemical space accessible from a single starting material. This synthetic versatility exceeds that of 1‑(4‑aminobenzyl)‑5‑(trifluoromethyl)pyridin‑2(1H)‑one, which is limited to amine‑directed transformations.

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